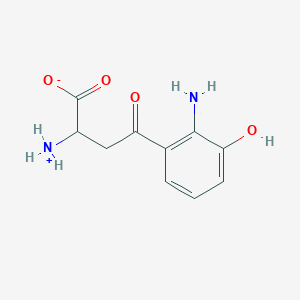

3-Hydroxy-dl-kynurenine

描述

3-羟基犬尿氨酸 (R,S) 是犬尿氨酸途径的代谢产物,犬尿氨酸途径是色氨酸分解代谢的主要途径。该化合物在各种生物过程中发挥重要作用,包括调节免疫反应和调节神经元兴奋性。 它以其参与神经退行性疾病及其潜在的神经毒性作用而闻名 .

准备方法

合成路线和反应条件: 3-羟基犬尿氨酸 (R,S) 可以通过犬尿氨酸的羟基化合成。该反应通常由犬尿氨酸 3-单加氧酶催化。 反应条件通常涉及辅酶的存在,例如烟酰胺腺嘌呤二核苷酸磷酸 (NADPH) 和分子氧 .

工业生产方法: 3-羟基犬尿氨酸 (R,S) 的工业生产可能涉及使用过表达犬尿氨酸 3-单加氧酶的基因工程微生物的生物技术方法。 这种方法允许在受控条件下高效且可扩展地生产该化合物 .

反应类型:

氧化: 3-羟基犬尿氨酸 (R,S) 可以进一步氧化形成黄尿酸。

还原: 它可以被还原形成犬尿酸。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和分子氧。

还原: 可以使用硼氢化钠等还原剂。

取代: 可以使用各种亲核试剂进行取代反应.

主要产品:

黄尿酸: 通过氧化形成。

犬尿酸: 通过还原形成.

科学研究应用

3-羟基犬尿氨酸 (R,S) 在科学研究中有多种应用:

化学: 它被用作合成其他生物活性化合物的先驱。

生物学: 该化合物被研究以了解其在犬尿氨酸途径中的作用及其对细胞代谢的影响。

医学: 研究重点是其参与阿尔茨海默病和帕金森病等神经退行性疾病。它也被研究作为这些疾病的潜在生物标志物。

作用机制

3-羟基犬尿氨酸 (R,S) 主要通过其与犬尿氨酸途径中的各种酶和受体的相互作用发挥作用。它作为犬尿氨酸 3-单加氧酶的底物,导致产生神经活性代谢产物,如喹啉酸和犬尿酸。 这些代谢产物可以调节 N-甲基-D-天冬氨酸 (NMDA) 受体的活性并影响神经元兴奋性和免疫反应 .

类似化合物:

犬尿酸: 犬尿氨酸途径中的一种神经保护性代谢产物。

喹啉酸: 作为 NMDA 受体激动剂的神经毒性代谢产物。

黄尿酸: 另一种由 3-羟基犬尿氨酸 (R,S) 形成的代谢产物。

比较: 3-羟基犬尿氨酸 (R,S) 独特之处在于它兼具神经毒性和神经保护剂的双重作用,这取决于其代谢命运。与主要具有神经保护作用的犬尿酸不同,3-羟基犬尿氨酸 (R,S) 可以导致保护性和有害代谢产物的形成。 这种双重性使其成为研究神经退行性疾病和免疫调节的非常重要的化合物 .

相似化合物的比较

Kynurenic acid: A neuroprotective metabolite in the kynurenine pathway.

Quinolinic acid: A neurotoxic metabolite that acts as an NMDA receptor agonist.

Xanthurenic acid: Another metabolite formed from kynurenine, 3-hydroxy (R,S).

Comparison: Kynurenine, 3-hydroxy (R,S) is unique in its dual role as both a neurotoxic and neuroprotective agent, depending on its metabolic fate. Unlike kynurenic acid, which is primarily neuroprotective, kynurenine, 3-hydroxy (R,S) can lead to the formation of both protective and harmful metabolites. This duality makes it a compound of significant interest in the study of neurodegenerative diseases and immune regulation .

生物活性

3-Hydroxy-dl-kynurenine (3-HK) is a significant metabolite in the kynurenine pathway, derived from the essential amino acid tryptophan. This compound has garnered attention due to its diverse biological activities, including immunomodulation, cytotoxicity, and potential therapeutic applications in various diseases. This article explores the biological activity of 3-HK, supported by case studies, research findings, and data tables.

Overview of the Kynurenine Pathway

The kynurenine pathway is a major metabolic route for tryptophan catabolism, leading to the production of several bioactive metabolites, including kynurenine, kynurenic acid, and 3-HK. The enzymes involved in this pathway include indoleamine 2,3-dioxygenase (IDO), kynureninase (KYNU), and kynurenin-3-hydroxylase (KYN3H) .

Immunomodulatory Effects

Recent studies have demonstrated that 3-HK exhibits anti-inflammatory properties . It inhibits the activation of pro-inflammatory signaling pathways such as STAT1 and NF-κB in dendritic cells (DCs), leading to reduced production of pro-inflammatory cytokines like TNF, IL-6, and IL-12p70. This immunomodulatory effect has been observed both in vitro and in vivo:

- In vitro Studies : In human and mouse DCs, treatment with 3-HK significantly decreased the release of inflammatory cytokines following IFN-γ stimulation .

- In vivo Studies : In a mouse model of psoriasis, 3-HK treatment resulted in reduced skin inflammation, evidenced by decreased skin thickness and erythema .

Cytotoxic Effects

3-HK has also been implicated in inducing cytotoxicity through the generation of reactive oxygen species (ROS). Research indicates that elevated levels of 3-HK can disrupt cellular metabolism:

- Cell Viability Studies : In human colon cancer cells (HCT116), treatment with 3-HK led to a dose-dependent decrease in cell viability over 48 hours. This effect was associated with increased ROS production and subsequent apoptosis .

- Mechanistic Insights : The disruption of the tricarboxylic acid (TCA) cycle was noted, with significant changes in metabolite levels indicating impaired mitochondrial function .

Case Study 1: Psoriasis Model

In an experimental psoriasis model using mice, administration of 3-HK resulted in:

- Decreased skin thickness

- Reduced levels of inflammatory cytokines (TNF, IL-1β)

- Improved clinical symptoms such as scaling and fissuring .

Case Study 2: Nephrotoxic Nephritis

In a nephrotoxic nephritis model:

- Mice treated with 3-HK showed significant reductions in proteinuria and serum urea nitrogen levels compared to controls.

- Enhanced survival rates were observed in treated mice following nephrotoxic serum injection .

Metabolic Dynamics

The production dynamics of 3-HK from its precursor D-kynurenine have been quantified across different tissues:

| Tissue | Baseline (nM) | After D-KYN (30 mg/kg) | After D-KYN (300 mg/kg) |

|---|---|---|---|

| Plasma | 19.6 ± 2.6 | 672.0 ± 133.4 *** | 21,299.5 ± 4,920.7 *** |

| Liver | 59.8 ± 18.8 | 44,074.5 ± 3,808.7 *** | 403,522.1 ± 53,797.8 *** |

| Forebrain | 50.9 ± 2.6 | 161.5 ± 14.5 *** | 869.3 ± 122.6 *** |

| Cerebellum | 76.2 ± 11.0 | 219.9 ± 11.6 *** | 1,167.9 ± 170.8 *** |

*** p<0.001 vs. controls (one-way ANOVA followed by Bonferroni’s post-hoc test) .

化学反应分析

Enzymatic Conversions

3HK undergoes enzymatic transformations mediated by specific enzymes, producing metabolites with distinct biological activities.

Hydrolysis to 3-Hydroxyanthranilic Acid (3HAA)

-

Enzyme : Kynureninase (KYNU)

-

Reaction :

Transamination to 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoic Acid

-

Enzymes :

-

Kynurenine/alpha-aminoadipate aminotransferase (AADAT)

-

Kynurenine–oxoglutarate transaminase 1 (CCBL1)

-

-

Reaction :

Redox Reactions with Metals

3HK interacts with redox-active metals, facilitating electron transfer and reactive oxygen species (ROS) generation.

Metal Reduction

-

Cu(II) Reduction :

-

Fe(III) Reduction :

ROS Generation

-

Superoxide (O₂⁻) Production :

-

Hydrogen Peroxide (H₂O₂) Formation :

Protein Cross-Linking

3HK modifies structural proteins via copper-dependent mechanisms, contributing to pathological aggregation.

-

Target Protein : R-crystallin (lens protein).

-

Mechanism :

Stereospecific Metabolism

3HK exists as D- and L-enantiomers, with distinct metabolic fates:

-

D-3HK :

-

L-3HK :

Table 1: Tissue-Specific Metabolism of D- and L-3HK

| Tissue | D-3HK → 3HAA Efficiency | L-3HK → 3HAA Efficiency |

|---|---|---|

| Liver | High | Moderate |

| Brain | Low | High |

| Plasma | Moderate | Moderate |

Antimicrobial Activity

3HK exhibits broad-spectrum antimicrobial effects through redox mechanisms:

-

Activity :

Stability and Solubility

属性

IUPAC Name |

2-amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-6(10(15)16)4-8(14)5-2-1-3-7(13)9(5)12/h1-3,6,13H,4,11-12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKPUUFAIGNJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862009 | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

484-78-6, 2147-61-7 | |

| Record name | 3-Hydroxykynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxykynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxykynurenine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-(2-amino-3-hydroxyphenyl)-4-oxobutanoicacid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-DL-kynurenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYKYNURENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27723548JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

217 °C | |

| Record name | Hydroxykynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000732 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 3-hydroxykynurenine (3OHKyn) readily reacts with proteins, particularly those found in the human lens, leading to several downstream effects. This reaction involves the amino groups of proteins, including lysine residues. []

A:

- Spectroscopic Data: 3OHKyn exhibits a characteristic absorption spectrum with a peak near 365 nm. [] Its oxidation product, xanthommatin, has an absorption peak over 400 nm. [] 3OHKyn can also form fluorescent products upon reaction with proteins or other compounds. [, ]

ANone: 3OHKyn exhibits varying stability depending on the surrounding conditions:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。